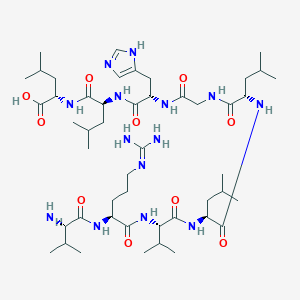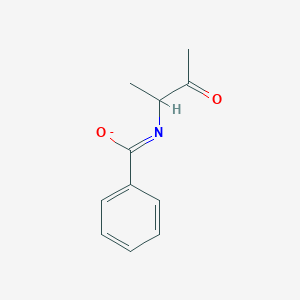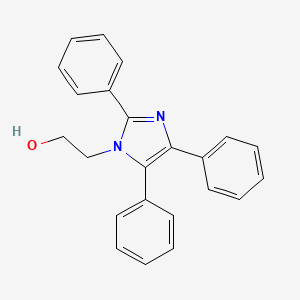![molecular formula C14H12F2N2OS B14215534 [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea CAS No. 832098-85-8](/img/structure/B14215534.png)
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea is a chemical compound with the molecular formula C14H11F2NOS It is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a difluorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea typically involves the reaction of 3,4-difluorobenzyl chloride with 3-hydroxyphenylthiourea under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[3-[(3,4-Difluorophenyl)methoxy]phenyl]urea: Similar structure but with a urea group instead of a thiourea group.
[3-[(3,4-Difluorophenyl)methoxy]phenyl]amine: Similar structure but with an amine group instead of a thiourea group.
Uniqueness
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea is unique due to the presence of both the difluorophenylmethoxy and thiourea groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
832098-85-8 |
|---|---|
Molecular Formula |
C14H12F2N2OS |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
[3-[(3,4-difluorophenyl)methoxy]phenyl]thiourea |
InChI |
InChI=1S/C14H12F2N2OS/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)18-14(17)20/h1-7H,8H2,(H3,17,18,20) |
InChI Key |
NJLXVIVIVWKYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)F)F)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)

![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)

![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)


![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)

![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
